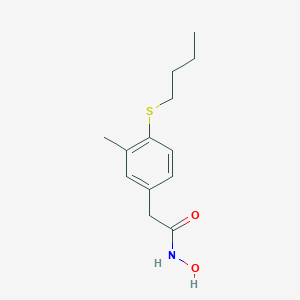
2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid, also known as BTAHA, is a hydroxamic acid derivative that has been widely used in scientific research. This compound has shown promising results in various studies, including anti-cancer, anti-inflammatory, and anti-microbial activities.
作用機序
The mechanism of action of 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid is not fully understood, but it is believed to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid inhibits the activity of HDACs, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This, in turn, leads to the inhibition of cancer cell growth and proliferation.
生化学的および生理学的効果
2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid has been shown to have anti-microbial properties by inhibiting the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the advantages of using 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid in lab experiments is its high potency and selectivity towards HDACs. 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid has been shown to have a higher potency than other HDAC inhibitors, such as trichostatin A and suberoylanilide hydroxamic acid. However, one of the limitations of using 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and diabetes. Additionally, further studies are needed to understand the molecular mechanisms underlying its anti-cancer, anti-inflammatory, and anti-microbial properties. Finally, the development of more water-soluble derivatives of 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid could improve its bioavailability and efficacy in future studies.
Conclusion:
In conclusion, 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid is a promising compound that has shown anti-cancer, anti-inflammatory, and anti-microbial properties in various studies. Its high potency and selectivity towards HDACs make it a valuable tool for scientific research. However, its low solubility in water is a limitation that needs to be addressed in future studies. The future directions for the research on 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid include investigating its potential as a therapeutic agent for other diseases and developing more water-soluble derivatives.
合成法
The synthesis of 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid involves the reaction of m-toluidine with butylthiol in the presence of sodium hydroxide. The resulting product is then reacted with chloroacetyl chloride in the presence of triethylamine to obtain 2-(4-(Butylthio)-m-tolyl)acetamide. Finally, the hydroxamic acid derivative is obtained by reacting the acetamide with hydroxylamine hydrochloride in the presence of sodium hydroxide.
科学的研究の応用
2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells. 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid induces apoptosis in cancer cells by activating caspase-3 and caspase-8, which are key enzymes involved in programmed cell death. Additionally, 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid has been shown to inhibit the migration and invasion of cancer cells, which is crucial for the metastasis of cancer.
特性
CAS番号 |
15560-07-3 |
|---|---|
製品名 |
2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid |
分子式 |
C13H19NO2S |
分子量 |
253.36 g/mol |
IUPAC名 |
2-(4-butylsulfanyl-3-methylphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C13H19NO2S/c1-3-4-7-17-12-6-5-11(8-10(12)2)9-13(15)14-16/h5-6,8,16H,3-4,7,9H2,1-2H3,(H,14,15) |
InChIキー |
SWZKVMOOTCVDGL-UHFFFAOYSA-N |
SMILES |
CCCCSC1=C(C=C(C=C1)CC(=O)NO)C |
正規SMILES |
CCCCSC1=C(C=C(C=C1)CC(=O)NO)C |
同義語 |
2-[4-(Butylthio)-3-methylphenyl]acetohydroxamic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



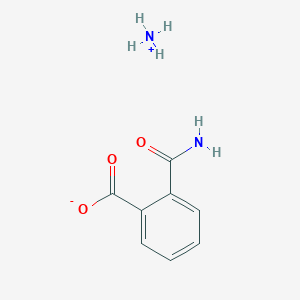

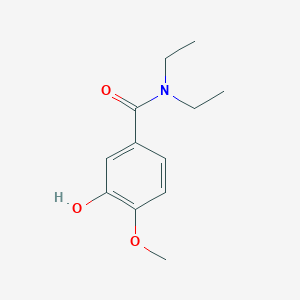
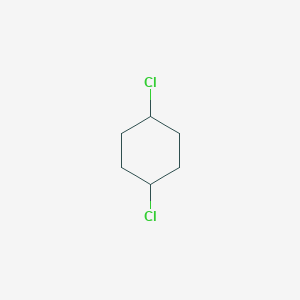
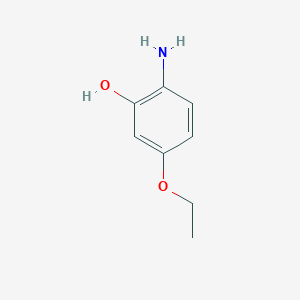



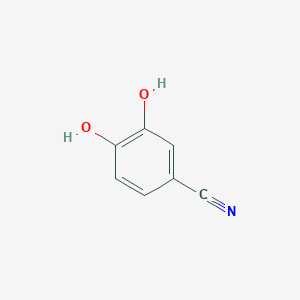
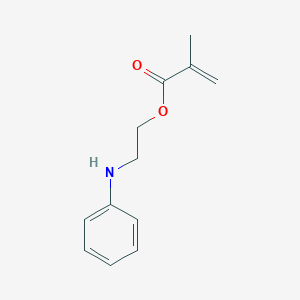
![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)


